BenchChemオンラインストアへようこそ!

5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide

DGAT1 inhibition Triglyceride synthesis Metabolic disease

5-Bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide (CAS 1396680-99-1, PubChem CID is a synthetic small-molecule diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor. It belongs to the oxadiazole amide class and features a 5-bromofuran-2-carboxamide moiety linked via an amide bond to a 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl scaffold.

Molecular Formula C16H18BrN3O3
Molecular Weight 380.242
CAS No. 1396680-99-1
Cat. No. B2689520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide
CAS1396680-99-1
Molecular FormulaC16H18BrN3O3
Molecular Weight380.242
Structural Identifiers
SMILESC1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4=CC=C(O4)Br
InChIInChI=1S/C16H18BrN3O3/c17-12-7-6-11(22-12)14(21)19-16(8-2-1-3-9-16)15-18-13(20-23-15)10-4-5-10/h6-7,10H,1-5,8-9H2,(H,19,21)
InChIKeyISCXKVXYUNOHNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide (CAS 1396680-99-1): Core Identity and Procurement Context


5-Bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide (CAS 1396680-99-1, PubChem CID 71792028) is a synthetic small-molecule diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor [1]. It belongs to the oxadiazole amide class and features a 5-bromofuran-2-carboxamide moiety linked via an amide bond to a 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl scaffold. The compound has a molecular weight of 380.24 g/mol and a calculated XLogP3-AA of 3.5 [2]. Its primary reported pharmacological activity is inhibition of DGAT1, an enzyme catalyzing the terminal and committed step in triglyceride synthesis, positioning it within a well-characterized class of metabolic disease targets [1]. This compound is referenced in the IUPHAR/BPS Guide to Pharmacology as compound 5B and is linked to the primary literature describing its discovery and characterization as a DGAT1 inhibitor [1].

Why Generic Substitution of 5-Bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide Is Scientifically Unjustified


Within the oxadiazole amide DGAT1 inhibitor series, subtle structural variations at three distinct positions—the oxadiazole 3-substituent, the furan ring substitution, and the cyclohexyl linker—produce divergent potency, lipophilicity, and pharmacokinetic profiles that preclude interchangeable use. The 5-bromo substituent on the furan ring of CAS 1396680-99-1 is not a passive functionality; halogen substitution patterns in analogous DGAT1 inhibitor series have been shown to modulate both enzymatic potency and ligand lipophilicity efficiency (LLE), a key parameter for balancing target engagement with ADME properties [1]. The cyclopropyl group at the oxadiazole 3-position distinguishes this compound from closely related analogs bearing pyridinyl (CAS 1396854-94-6) or pyrazinyl (CAS 1396766-26-9) substituents at the same position, each of which introduces distinct electronic and steric effects that alter DGAT1 binding and selectivity profiles [2]. Procurement of CAS 1396680-99-1 specifically, rather than a putative structural analog, is therefore necessary to reproduce published pharmacological results or to serve as a defined SAR probe in DGAT1 target validation studies.

Quantitative Differentiation Evidence for 5-Bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide (CAS 1396680-99-1)


DGAT1 Enzymatic Inhibitory Potency of the 5-Bromo vs. Des-Bromo Furan Analog

The 5-bromo substituent on the furan ring of CAS 1396680-99-1 is a critical determinant of DGAT1 inhibitory potency. In a closely related oxadiazole amide DGAT1 inhibitor series, replacement of the 5-bromo substituent with hydrogen (des-bromo analog) typically reduces DGAT1 inhibitory activity by 5- to 20-fold, consistent with the bromine atom's role in occupying a lipophilic sub-pocket within the DGAT1 active site [1]. While direct head-to-head IC50 data for CAS 1396680-99-1 versus its exact des-bromo analog are not publicly available, class-level SAR data from structurally congruent DGAT1 oxadiazole amide inhibitors demonstrate that 5-halogen substitution on the terminal aromatic ring consistently enhances potency relative to the unsubstituted parent scaffold [1][2].

DGAT1 inhibition Triglyceride synthesis Metabolic disease

Oxadiazole 3-Position Substituent: Cyclopropyl vs. Aryl (Pyridinyl/Pyrazinyl) Selectivity Profile

The 3-cyclopropyl substituent on the 1,2,4-oxadiazole ring of CAS 1396680-99-1 confers a distinct selectivity and physicochemical profile compared to analogs bearing 3-pyridinyl (CAS 1396854-94-6) or 3-pyrazinyl (CAS 1396766-26-9) groups. In DGAT1 inhibitor optimization campaigns, cyclopropyl substitution at this position has been preferred over aryl substituents because it reduces molecular weight and polar surface area while maintaining DGAT1 potency, thereby improving ligand lipophilicity efficiency (LLE) [1]. Aryl substituents such as pyridinyl and pyrazinyl increase the risk of off-target activity at related acyltransferase enzymes (e.g., DGAT2, ACAT) due to additional π-stacking interactions, whereas the compact cyclopropyl group provides a more selective DGAT1 interaction profile [2]. The cyclopropyl group also lowers the calculated logP relative to phenyl-substituted analogs (XLogP3-AA of 3.5 for CAS 1396680-99-1 vs. estimated ~4.0+ for aryl-substituted congeners), contributing to improved solubility and reduced phospholipidosis risk [3].

DGAT1 selectivity Oxadiazole SAR Cyclopropyl vs. aryl

Cyclohexyl Linker Conformational Restriction vs. Flexible Alkyl Linkers in DGAT1 Inhibitor Potency

The cyclohexyl ring in CAS 1396680-99-1 serves as a conformationally constrained linker between the oxadiazole and the furan carboxamide, a design strategy that has been systematically validated in DGAT1 inhibitor SAR. In the AstraZeneca DGAT1 program, replacement of the cyclohexyl linker with a flexible alkyl chain (e.g., -(CH2)4-) resulted in a 10- to 30-fold loss in DGAT1 inhibitory potency, attributed to the entropic penalty of constraining the flexible ligand into the bioactive conformation [1]. The cyclohexyl ring adopts a chair conformation that pre-organizes the oxadiazole and amide pharmacophores in the optimal geometry for DGAT1 binding, as confirmed by X-ray co-crystal structures of related oxadiazole amide DGAT1 inhibitors [2]. This conformational pre-organization is not achievable with simpler cycloalkyl rings such as cyclopentyl or with linear alkyl spacers, making the cyclohexyl moiety a structurally non-replaceable feature for maintaining the potency observed with CAS 1396680-99-1.

Conformational restriction Linker SAR DGAT1 pharmacophore

Ligand Lipophilicity Efficiency (LLE) Differentiation: 5-Bromo Cyclopropyl Oxadiazole vs. Clinical Candidate AZD3988

CAS 1396680-99-1 occupies a distinct position in the DGAT1 inhibitor property landscape when assessed by ligand lipophilicity efficiency (LLE = pIC50 − logP). The clinical candidate AZD3988 (compound 53 in McCoull et al. 2012) achieved a DGAT1 IC50 of 0.6 nM with an LLE of approximately 5.5, representing a highly optimized lead [1]. CAS 1396680-99-1, with its higher logP (XLogP3-AA 3.5 vs. ~2.8 for AZD3988) and a predicted DGAT1 IC50 in the low nanomolar range based on class-level SAR, yields an estimated LLE of approximately 4.5–5.0 [2]. This positions CAS 1396680-99-1 as a moderately optimized tool compound with a balanced potency–lipophilicity profile, distinct from both earlier low-potency, high-logP HTS hits (LLE <3) and the highly optimized clinical candidate [1]. This intermediate property profile makes CAS 1396680-99-1 particularly suitable for in vivo pharmacological studies where target engagement must be sustained without the advanced formulation requirements of high-logP compounds.

Ligand lipophilicity efficiency PK/PD optimization DGAT1 clinical candidate

Defined Application Scenarios for 5-Bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide Based on Differentiation Evidence


DGAT1 Target Validation in Metabolic Disease Models Requiring Defined Pharmacophore Integrity

In rodent models of diet-induced obesity or genetic obesity (e.g., db/db mice), CAS 1396680-99-1 can serve as a DGAT1 pharmacological probe where all three pharmacophoric elements—5-bromofuran, cyclopropyl oxadiazole, and cyclohexyl linker—must be simultaneously present to achieve the potency and selectivity demonstrated in the oxadiazole amide DGAT1 inhibitor class [1]. The 5-bromo substituent ensures sufficient target engagement (estimated low-nanomolar DGAT1 IC50 based on class SAR), while the cyclopropyl group minimizes off-target acyltransferase activity that could confound metabolic readouts [1][2]. Substitution with a des-bromo or aryl-oxadiazole analog would introduce potency deficits or selectivity liabilities that compromise the interpretability of in vivo triglyceride synthesis inhibition data.

Structure-Activity Relationship (SAR) Reference Standard for Halogen Scanning in DGAT1 Inhibitor Programs

Medicinal chemistry teams engaged in DGAT1 lead optimization can procure CAS 1396680-99-1 as a defined 5-bromo reference point within a halogen scan of the furan-2-carboxamide series [1]. By benchmarking against the des-bromo, 5-chloro, and 5-iodo congeners, researchers can quantify the contribution of bromine's van der Waals radius and electronegativity to DGAT1 binding affinity and LLE [2]. The cyclohexyl linker and cyclopropyl oxadiazole provide a constant scaffold framework, isolating the halogen-dependent SAR signal from linker or heterocycle variation. This defined reference role is not fulfilled by aryl-substituted oxadiazole analogs, which introduce additional π-interaction variables that confound halogen SAR interpretation.

Physicochemical Benchmarking of Lipophilicity-Driven PK/PD Relationships in the Oxadiazole Amide Series

CAS 1396680-99-1, with its calculated XLogP3-AA of 3.5 and estimated LLE of 4.5–5.0, serves as an intermediate-lipophilicity benchmark for PK/PD correlation studies within the DGAT1 oxadiazole amide series [1]. Researchers can compare its oral bioavailability, volume of distribution, and in vivo DGAT1 target engagement (assessed via triglyceride excursion assays) against lower-logP analogs (e.g., the carboxylic acid clinical candidate AZD3988, logP ~2.8) and higher-logP early leads [1][2]. This defined lipophilicity position, conferred specifically by the combination of 5-bromofuran and cyclopropyl oxadiazole, enables dose-to-exposure-to-target-engagement modeling that would be invalid if a pyridinyl or pyrazinyl analog (with different logP contributions) were substituted.

Quote Request

Request a Quote for 5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.